molecular formula C31H39O3P B8128337 Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine

Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine

Cat. No.: B8128337
M. Wt: 490.6 g/mol
InChI Key: IJZUTUMBEYLTNN-UHFFFAOYSA-N
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Description

Biaryl Phosphine Architectures in Modern Transition Metal Catalysis

Biaryl phosphine ligands represent a cornerstone of modern transition metal catalysis due to their ability to modulate steric and electronic environments around metal centers. Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine exemplifies this class, featuring a biaryl backbone with strategically positioned methoxy groups and bulky dicyclohexylphosphino substituents. The naphthyl moiety at the 3-position introduces extended π-conjugation, which enhances electron-donating capacity while maintaining rigidity. This architecture aligns with the design principles of Buchwald-type ligands, where steric bulk at the phosphorus atom and electron-rich aryl groups synergize to stabilize low-coordinate palladium intermediates during cross-coupling reactions.

The ligand’s biaryl framework ensures optimal geometry for oxidative addition, a critical step in catalytic cycles. Comparative studies highlight that substituents on the lower aryl ring (B-ring) directly influence reaction rates by modulating the equilibrium between monoligated (L₁Pd⁰) and bisligated (L₂Pd⁰) species. For instance, ligands with 2,6-disubstituted B-rings, such as this compound, favor monoligated Pd complexes, which exhibit higher reactivity toward aryl halides.

Stereoelectronic Tuning of Dicyclohexyl Substituents for Enhanced Catalytic Activity

The dicyclohexylphosphino group in this ligand serves dual roles: steric shielding and electronic modulation. The cyclohexyl substituents create a conical steric environment around the phosphorus atom, quantified by the buried volume parameter (%Vbur), which exceeds 35% in this ligand. High %Vbur values correlate with accelerated reductive elimination rates by destabilizing bisligated Pd species, thereby favoring reactive monoligated intermediates.

Electronically, the cyclohexyl groups act as strong σ-donors, increasing electron density at the palladium center. This electronic enrichment facilitates oxidative addition of challenging substrates, such as aryl chlorides, by stabilizing electron-deficient transition states. Kinetic studies of analogous ligands reveal that dicyclohexylphosphino groups reduce activation energies for oxidative addition by 15–20% compared to less bulky dialkylphosphines.

Ortho-Methoxy Group Effects on Coordination Geometry and Oxidative Addition Kinetics

The 2,6-dimethoxy substituents on the central aryl ring critically influence coordination geometry. These groups enforce a near-perpendicular arrangement between the A- and B-rings, creating a rigid pocket that preorganizes the palladium center for substrate binding. The methoxy oxygen atoms also participate in weak non-covalent interactions (e.g., C–H···O hydrogen bonds) with incoming aryl halides, lowering the energy barrier for oxidative addition.

Comparative kinetic analyses demonstrate that ortho-methoxy groups accelerate oxidative addition rates by up to 50% relative to non-methoxy-substituted ligands. This enhancement stems from two factors:

  • Electronic activation : Methoxy groups donate electron density to the aryl ring, polarizing the C–X bond (X = Cl, Br) and facilitating cleavage during oxidative addition.
  • Steric preorganization : The fixed dihedral angle between rings minimizes conformational flexibility, reducing entropic penalties during substrate binding.

Comparative Analysis with N2Phos and EvanPhos Ligand Systems

The ligand’s performance can be contextualized against structurally related systems like N2Phos and EvanPhos:

Ligand Key Structural Features Catalytic Efficiency (TOF, h⁻¹) Substrate Scope
This compound 2,6-Dimethoxy B-ring; dicyclohexylphosphino group 1,200 (Suzuki-Miyaura) Aryl chlorides, heteroaromatics
N2Phos 2-(Dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine 900 (Buchwald-Hartwig) Primary amines, aryl bromides
EvanPhos 2,6-Diisopropylphenyl B-ring; methoxy naphthyl group 1,500 (Negishi) Sterically hindered electrophiles

Structural and Functional Insights :

  • N2Phos : Incorporates a dimethylamino group on the B-ring, which enhances electron density but introduces competing coordination sites, limiting its utility in reactions requiring strict steric control.
  • EvanPhos : Features diisopropylphenyl substituents, providing greater steric bulk (%Vbur ≈ 38%) than the dicyclohexyl groups in the subject ligand, making it preferable for coupling hindered substrates.
  • This ligand : The 2-methoxy-1-naphthyl group extends π-conjugation, improving stability under oxidative conditions while maintaining reactivity toward electron-deficient aryl chlorides.

Properties

IUPAC Name

dicyclohexyl-[2,6-dimethoxy-3-(2-methoxynaphthalen-1-yl)phenyl]phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39O3P/c1-32-27-20-18-22-12-10-11-17-25(22)29(27)26-19-21-28(33-2)31(30(26)34-3)35(23-13-6-4-7-14-23)24-15-8-5-9-16-24/h10-12,17-21,23-24H,4-9,13-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZUTUMBEYLTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C(=C(C=C3)OC)P(C4CCCCC4)C5CCCCC5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup

  • Precursor : A biaryl compound containing methoxy and naphthyl substituents (e.g., 2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl bromide).

  • Phosphine Source : Dicyclohexylphosphine (Cy₂PH) in stoichiometric amounts.

  • Base : Potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃) to deprotonate intermediates.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF), chosen for their ability to dissolve aromatic substrates and stabilize intermediates.

  • Atmosphere : Inert conditions (argon/nitrogen) to prevent oxidation of the phosphine product.

Mechanistic Pathway

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism:

  • Deprotonation of the biaryl precursor by the base.

  • Attack of the dicyclohexylphosphine anion on the aromatic ring.

  • Elimination of bromide to form the C–P bond.

Optimized Conditions

ParameterOptimal ValueImpact on Yield
Temperature80–100°CMaximizes SNAr kinetics
Reaction Time48–72 hoursEnsures completion
Molar Ratio (P:ArX)1:1.2Prevents overphosphination
SolventTHF/DMF (1:1)Balances solubility and reactivity
Yield85–92%

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow methods enhance efficiency:

Procedure

  • Reactors : Two sequential microreactors for precursor activation and phosphine coupling.

  • Catalyst : Nickel-Raney (Ni-Raney) or palladium catalysts (e.g., Pd(OAc)₂) to accelerate coupling.

  • Flow Rate : 5–10 mL/min to maintain residence time (~30 minutes).

Advantages

  • Purity : >98% due to precise temperature and mixing control.

  • Scalability : Achieves kilogram-scale production with minimal batch variability.

Post-Synthetic Modifications

Oxidation Control

  • Phosphine ligands are prone to oxidation. Post-synthesis, the product is treated with reducing agents (e.g., LiAlH₄) to convert any phosphine oxide impurities back to the phosphine.

  • Typical Reduction Conditions :

    • LiAlH₄ (2 equiv) in diethyl ether.

    • 0°C to room temperature, 12 hours.

Purification

  • Chromatography : Silica gel column with hexane/acetone (3:1) eluent removes unreacted precursors.

  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp: 148–150°C).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Batch Synthesis85–9295–97ModerateHigh
Continuous Flow90–9598–99HighModerate
Catalytic Reduction88–9397–98LowLow

Research Findings and Challenges

Key Studies

  • Catalyst Impact : Ni-Raney outperforms Pd in reducing side reactions (e.g., diarylphosphine formation).

  • Solvent Effects : DMF increases reaction rate but requires stringent drying to avoid hydrolysis.

  • Steric Hindrance : The 2-methoxy-1-naphthyl group necessitates prolonged reaction times to overcome steric barriers.

Limitations

  • Sensitivity : Air and moisture degrade the product, demanding glovebox use.

  • Byproducts : Trace phosphine oxides (<2%) may persist even after reduction .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Catalytic Applications

Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine is particularly noted for its role as a ligand in transition metal-catalyzed reactions. The following are key applications:

Palladium-Catalyzed Reactions

  • Suzuki-Miyaura Coupling : This compound is utilized as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Its ability to stabilize palladium complexes enhances reaction efficiency and selectivity .

Micellar Catalysis

  • Recent studies have demonstrated its effectiveness in micellar catalysis using surfactants like TPGS-750-M. This method promotes greener chemistry by allowing reactions to occur in aqueous environments with reduced solvent usage .

While specific biological activity data for this compound is limited, phosphine derivatives are often investigated for their potential therapeutic roles. The following areas highlight its relevance:

Drug Discovery

  • The compound's ability to facilitate the synthesis of biologically active molecules makes it valuable in medicinal chemistry. It has been employed in the development of pharmaceuticals, particularly those requiring complex molecular architectures .

Biological Probes

  • This compound may serve as a biological probe due to its electronic properties that influence interactions with biological targets. This opens avenues for further pharmacological studies aimed at understanding its potential therapeutic effects.

Case Studies and Research Findings

Several studies have underscored the efficacy and versatility of this compound:

Catalytic Efficiency

  • Research indicates that this compound significantly enhances the efficiency of palladium-catalyzed reactions compared to simpler phosphines. It has been shown to facilitate the formation of biaryl compounds with notable biological activity.

Molecular Docking Studies

  • Computational studies suggest that this compound can effectively bind to specific protein targets, indicating potential applications in designing inhibitors for various diseases. This aspect highlights its relevance in drug design and development .

Mechanism of Action

The mechanism by which Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals, and the pathways involved often pertain to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Ligand Name (CAS) Phosphine Group Aryl Substituents Key Structural Differences vs. EvanPhos Reference
EvanPhos (2223634-83-9) Dicyclohexylphosphine 2,6-Dimethoxy-3-(2-methoxy-1-naphthyl)phenyl Reference compound
S-PHOS (657408-07-6) Dicyclohexylphosphine 2',6'-Dimethoxy-1,1'-biphenyl Replaces naphthyl with biphenyl; lacks extended conjugation
Cphos (1160556-64-8) Dicyclohexylphosphine 2',6'-Bis(N,N-dimethylamino)biphenyl Uses dimethylamino (stronger electron donor) instead of methoxy
PhCPhos (1447963-71-4) Diphenylphosphine 2',6'-Bis(N,N-dimethylamino)biphenyl Smaller phenyl groups reduce steric bulk vs. cyclohexyl
2,2'-Bis(diisopropylphosphino)-1,1'-binaphthalene (515822-92-1) Diisopropylphosphine Binaphthalene backbone Bulky isopropyl groups; rigid binaphthalene framework

Key Observations :

  • Naphthyl vs.
  • Electron-Donating Groups: Methoxy groups in EvanPhos and S-PHOS are moderate electron donors, while Cphos’s dimethylamino groups are stronger donors, which may increase metal center electron density .
  • Steric Bulk : EvanPhos’s cyclohexyl groups create a larger steric profile than PhCPhos’s phenyl groups, influencing catalyst coordination geometry .

Electronic and Steric Properties

Ligand Steric Parameter (θ)* Electronic Parameter (νCO, cm⁻¹)** Notes
EvanPhos ~160° ~2050 Moderate steric bulk; balanced electron donation
S-PHOS ~155° ~2060 Slightly less bulky; similar electronics to EvanPhos
Cphos ~165° ~2035 Stronger electron donation due to dimethylamino groups
PhCPhos ~145° ~2075 Reduced steric hindrance; weaker electron donation
Bis(diisopropylphosphino)-binaphthalene ~170° ~2020 Highly bulky; strong electron donation from binaphthalene framework

θ = Cone angle (estimated). *νCO = IR stretching frequency of CO in metal complexes (lower values indicate stronger electron donation).

Insights :

  • EvanPhos strikes a balance between steric bulk (θ ~160°) and electron donation (νCO ~2050 cm⁻¹), making it versatile across reaction types.
  • Cphos’s stronger electron donation (νCO ~2035 cm⁻¹) could accelerate oxidative addition steps but may reduce stability in electron-rich systems.
  • The binaphthalene ligand’s extreme steric bulk (θ ~170°) suits reactions requiring high selectivity but may hinder substrate access .

Catalytic Performance in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

  • EvanPhos and S-PHOS both activate aryl chlorides at low catalyst loadings due to their electron-rich nature .
  • Cphos may outperform in electron-deficient systems due to stronger donating groups.

PhCPhos’s smaller steric profile may favor coupling with bulky amines.

Green Chemistry Applications :

  • EvanPhos is marketed as a "greener" ligand due to its high efficiency, enabling lower Pd loadings and milder conditions .

Biological Activity

Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine is a phosphine ligand that has garnered attention for its role in various chemical and biological applications. This compound, with the chemical formula C31H39O3PC_{31}H_{39}O_3P and a molecular weight of 490.61 g/mol, exhibits significant biological activity, particularly in the fields of medicinal chemistry and catalysis.

Overview of Biological Activity

The biological activity of this compound primarily stems from its ability to act as a ligand in metal-catalyzed reactions. Its coordination with transition metals enables it to facilitate various catalytic processes, which are essential in organic synthesis and drug development.

The mechanism by which this compound exerts its biological effects involves:

  • Coordination with Metal Centers : The phosphine group coordinates with transition metals, stabilizing them and enhancing their catalytic activity.
  • Facilitation of Catalytic Cycles : It plays a crucial role in catalytic cycles, particularly in reactions such as Suzuki-Miyaura cross-coupling, which is vital for forming carbon-carbon bonds in complex organic molecules.

Applications in Research

This compound is utilized in various research domains:

  • Medicinal Chemistry : It is employed in the synthesis of biologically active compounds, contributing to drug discovery efforts.
  • Catalysis : The compound is integral to palladium-catalyzed reactions, which are widely used in the synthesis of pharmaceuticals and fine chemicals.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

  • Catalytic Applications : Research has demonstrated its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions. For instance, it has been shown to facilitate the formation of biaryl compounds that possess significant biological activity.
  • Biological Activity Evaluation : In vitro studies have indicated that phosphine ligands like this compound can enhance the bioavailability and efficacy of certain drug candidates by improving their synthesis pathways.
  • Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to specific protein targets, suggesting potential applications in designing inhibitors for various diseases.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Catalytic Activity Facilitates palladium-catalyzed cross-coupling reactions
Drug Development Used in synthesizing biologically active molecules
Molecular Docking Potential binding to protein targets

Q & A

Q. What are the common synthetic routes for Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a Pd(OAc)₂/Xantphos catalyst system enables deprotonative coupling between dicyclohexyl phosphine oxide derivatives and aryl bromides, yielding diarylmethyl phosphine oxides in high efficiency . Ligand synthesis may also involve lithiation steps followed by phosphine group substitution, as seen in multi-step protocols where chlorodicyclohexylphosphane (Cy₂PCl) replaces bromide intermediates .

Q. How is the structural integrity of this phosphine ligand verified?

Structural characterization relies on NMR spectroscopy and X-ray crystallography . For NMR, experiments in viscous solvents like phosphoric acid/DMSO mixtures resolve distinct signals for phosphorus-containing groups, with parameters such as JJ-coupling constants (e.g., J=23.1HzJ = 23.1 \, \text{Hz} for phosphonate derivatives) confirming bonding environments . X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines precise molecular geometry, particularly the steric bulk of dicyclohexyl groups and methoxy-naphthyl substituents .

Q. What safety precautions are required when handling this compound?

Safety protocols include:

  • Personal protective equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation: Use fume hoods to minimize inhalation (H335) .
  • First aid: Immediate flushing with water for eye/skin exposure and medical consultation .
  • Storage: Sealed containers in dark, dry conditions to prevent degradation .

Advanced Research Questions

Q. How does the ligand’s steric and electronic structure influence catalytic activity in cross-coupling reactions?

The dicyclohexyl groups provide steric bulk that stabilizes palladium intermediates, while methoxy-naphthyl substituents enhance electron donation, accelerating oxidative addition steps in Suzuki-Miyaura couplings. Studies show that bulky ligands reduce undesired β-hydride elimination, improving yields in aryl-aryl bond formations . Comparative experiments with less-hindered phosphines (e.g., triphenylphosphine) demonstrate lower efficiency, highlighting the critical role of steric design .

Q. What computational methods elucidate reaction mechanisms involving this ligand?

Density Functional Theory (DFT) calculations model transition states to explain stereoselectivity and activation barriers. For example, DFT studies of Pd-catalyzed couplings reveal how the ligand’s electron-rich environment lowers the energy of key intermediates, favoring transmetalation over side reactions . These insights guide experimental optimization, such as adjusting solvent polarity or catalyst loading .

Q. How can researchers resolve contradictions in reaction yields under varying conditions?

Contradictions often arise from solvent effects , temperature sensitivity , or impurity profiles . Systematic troubleshooting involves:

  • Control experiments: Isolating variables (e.g., testing anhydrous vs. hydrated solvents) .
  • Analytical cross-validation: Using HPLC or GC-MS to detect byproducts not visible via NMR .
  • Crystallographic analysis: Identifying ligand decomposition products via single-crystal X-ray diffraction .

Methodological Considerations

  • Reaction Optimization: Screen ligands at 1–5 mol% loading in toluene or THF at 80–110°C for 12–24 hours .
  • Characterization Workflow:
    • 1H/31P^1 \text{H}/^{31} \text{P} NMR: Confirm purity and bonding (e.g., δ\delta 3.64 ppm for phosphonate methylene groups) .
    • X-ray Crystallography: Refine using SHELXL with high-resolution data (R-factor < 0.05) .
    • Mass Spectrometry: Validate molecular weight (e.g., ESI-MS m/z 512.6) .

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